molecular formula C13H9BrF2O B7872219 (2-Bromophenyl)(3,4-difluorophenyl)methanol

(2-Bromophenyl)(3,4-difluorophenyl)methanol

Cat. No.: B7872219
M. Wt: 299.11 g/mol
InChI Key: VEMAOSYTXWVIHO-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3,4-difluorophenyl)methanol is a bifunctional aromatic methanol derivative characterized by a central hydroxymethyl group (-CH₂OH) attached to two distinct aromatic rings: a 2-bromophenyl group and a 3,4-difluorophenyl group. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine atoms enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

(2-bromophenyl)-(3,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMAOSYTXWVIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3,4-difluorophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3,4-difluorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3,4-difluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2-Bromophenyl)(3,4-difluorophenyl)ketone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(3,4-difluorophenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3,4-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents on Aromatic Rings Key Functional Groups Electronic Effects
(2-Bromophenyl)(3,4-difluorophenyl)methanol 2-Bromo, 3,4-difluoro -CH₂OH Bromine (σ-withdrawing), Fluorine (σ-withdrawing, π-donating)
(4-Bromophenyl)(3-(methylthio)phenyl)methanol 4-Bromo, 3-methylthio -CH₂OH Bromine (σ-withdrawing), Methylthio (σ-donating)
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone 5-Bromo-2-amino, 4-fluoro -C=O Amino (σ-donating), Fluorine (σ-withdrawing)
4g (from ) 3,4-Difluoro (oxadiazole-linked) Pyridine-oxadiazole Fluorine (σ-withdrawing), Oxadiazole (π-deficient)

Key Findings :

  • Electron-Withdrawing Effects: Bromine and fluorine substituents in the target compound enhance electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, methylthio groups in (4-Bromophenyl)(3-(methylthio)phenyl)methanol introduce electron-donating effects, reducing reactivity toward electrophiles .
  • Hydrogen Bonding: The -CH₂OH group in the target compound enables hydrogen bonding, which is absent in ketone derivatives like (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone. This property may influence solubility and biological interactions .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Data
Compound Name Melting Point (°C) Solubility Notable Spectroscopic Features (NMR, IR)
This compound Not reported Likely polar aprotic solvents¹ Expected: ¹H NMR δ 7.5–8.0 (aromatic), δ 4.8 (-CH₂OH)
4j () 253–255 DMSO, Methanol ¹H NMR δ 7.8–8.2 (difluorophenyl), IR 1680 cm⁻¹ (C=O)
4k () 132–135 Chloroform, Methanol ¹H NMR δ 6.9–7.4 (bromophenyl), IR 3300 cm⁻¹ (-OH)

Key Findings :

  • Melting Points : Fluorinated derivatives (e.g., 4j) exhibit higher melting points due to increased polarity and intermolecular interactions compared to brominated analogs like 4k .
  • Solubility : The target compound’s solubility profile is inferred to align with polar aprotic solvents (e.g., DMF, DMSO), similar to 4j and 4k .

Biological Activity

(2-Bromophenyl)(3,4-difluorophenyl)methanol is a compound with potential therapeutic applications due to its structural features that may influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H10BrF2O
  • CAS Number : 1019446-40-2
  • Molecular Weight : 305.12 g/mol

Synthesis

The synthesis of this compound typically involves the bromination of a phenolic compound followed by the introduction of difluorophenyl groups. The synthetic routes often employ methods such as nucleophilic substitution and electrophilic aromatic substitution.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an inhibitor for several enzymes and its cytotoxic effects against cancer cells.

Enzyme Inhibition

Several studies have reported that bromophenol derivatives exhibit significant inhibitory effects on enzymes such as:

  • Carbonic Anhydrases (CAs) : Inhibition of hCA I and II has been noted, with Ki values indicating strong binding affinity. For instance, compounds similar to this compound showed Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against hCA isoenzymes .
  • Acetylcholinesterase (AChE) : This compound's structural similarity to known AChE inhibitors suggests potential efficacy in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines:

  • Breast Cancer Cells : Studies have shown that derivatives can induce apoptosis and inhibit microtubule assembly in MDA-MB-231 cells, a common breast cancer model .
  • Mechanism of Action : The compound may act as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound analogs on MDA-MB-231 cells.
    • Results indicated significant apoptosis induction at concentrations as low as 1 μM, enhancing caspase-3 activity by up to 57% at higher concentrations .
  • Enzyme Inhibition Study :
    • A comparative analysis of bromophenol derivatives showed that compounds with similar structures to this compound had IC50 values ranging from 7.45 to 27.72 nM for hCA II inhibition.
    • The findings suggest that modifications in the bromine and fluorine substituents significantly affect enzyme binding affinity .

Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50/Ki ValueReference
Enzyme InhibitionhCA IKi: 2.53 ± 0.25 nM
hCA IIKi: 1.63 ± 0.11 nM
AcetylcholinesteraseAChEKi: 6.54 ± 1.03 nM
Anticancer ActivityMDA-MB-231 Breast Cancer CellsInduces apoptosis at 1 μM

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